molecular formula C20H21Cl2N3OS B2770083 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide CAS No. 392321-26-5

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide

Cat. No.: B2770083
CAS No.: 392321-26-5
M. Wt: 422.37
InChI Key: UDDOJVGIOQIPGU-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. It belongs to the thiadiazole family of compounds, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the adamantyl or benzamide moieties .

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

    Acetazolamide: A diuretic and carbonic anhydrase inhibitor.

    Methazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma.

    Megazol: An antimicrobial agent.

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide is unique due to its combination of the adamantyl group and the thiadiazole ring, which imparts distinct biological activities. The adamantyl group enhances the compound’s stability and lipophilicity, while the thiadiazole ring contributes to its diverse pharmacological properties .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3OS/c1-25(17(26)15-3-2-14(21)7-16(15)22)19-24-23-18(27-19)20-8-11-4-12(9-20)6-13(5-11)10-20/h2-3,7,11-13H,4-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDOJVGIOQIPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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